3-Cyclobutylazetidine
Description
3-Cyclobutylazetidine is a four-membered azetidine ring system substituted with a cyclobutyl group. Its core structure combines the inherent ring strain of azetidine (four-membered nitrogen-containing ring) with the unique steric and electronic effects of the cyclobutyl moiety, making it a promising scaffold in medicinal chemistry and drug design. Synthesized via methods such as Grygorenko’s protocol (involving esterification, protecting group exchange, and Appel reactions), this compound belongs to the class of elongated piperidine isosteres .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-cyclobutylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)7-4-8-5-7/h6-8H,1-5H2 |
InChI Key |
HRTVOKBHNYKMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclobutyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Drug Discovery and Development
3-Cyclobutylazetidine serves as a valuable building block in the synthesis of novel pharmacological agents. Its derivatives have been investigated for their potential to act as scaffolds in drug development, particularly targeting various diseases through their interaction with biological systems.
Research indicates that azetidine derivatives, including this compound, exhibit significant biological activities. These compounds have shown promise as:
- Antibacterial Agents : Some derivatives demonstrate effective antibacterial properties, making them candidates for treating infections caused by resistant bacteria.
- Anti-inflammatory Agents : Preliminary studies suggest that certain azetidine derivatives can modulate inflammatory responses, which is critical in developing treatments for chronic inflammatory conditions.
Mechanism of Action Studies
Understanding how this compound interacts with biological targets is crucial for its application in therapeutics. Interaction studies focus on:
- Binding Affinity : Evaluating how strongly the compound binds to specific enzymes or receptors can provide insights into its pharmacological profile.
- Therapeutic Effects : Investigating the compound's effects on various cellular pathways helps elucidate its potential mechanisms of action .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound and its derivatives:
- A study focused on optimizing azetidine-based compounds for malaria treatment identified several derivatives with improved efficacy against Plasmodium species, showcasing the importance of structural modifications in enhancing drug activity .
- Another research effort demonstrated that specific substitutions on the azetidine ring could significantly alter biological activity, emphasizing the need for tailored approaches in drug design .
Mechanism of Action
The mechanism of action of 3-Cyclobutylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ring Size and Reactivity
The reactivity and stability of 3-cyclobutylazetidine are influenced by its azetidine core. Comparisons with other nitrogen-containing heterocycles reveal key differences:
The four-membered azetidine ring strikes a balance between the instability of aziridines and the inertness of pyrrolidines, enabling diverse synthetic modifications .
Substituent Effects: Cyclobutyl vs. Other Alkyl/Aryl Groups
The cyclobutyl substituent distinguishes this compound from analogs with different substituents:
| Compound | Substituent | Biological/Reactivity Profile |
|---|---|---|
| This compound | Cyclobutyl | Enhanced enzyme inhibition potency and receptor binding due to steric bulk . |
| (1-Methylazetidin-3-yl)methanol | Methyl | Lower enzyme inhibition activity; reduced steric hindrance . |
| 1-Ethylazetidin-3-amine dihydrochloride | Ethyl | Altered solubility and binding kinetics compared to cyclobutyl analogs . |
| 6-Cyclopentyl-3-pyridazinamine | Cyclopentyl | Increased lipophilicity but reduced metabolic stability compared to cyclobutyl derivatives . |
The cyclobutyl group’s moderate ring strain and tetrahedral geometry optimize interactions with hydrophobic enzyme pockets, a feature less pronounced in methyl or ethyl analogs .
Functional Group Variations
Functional groups on the azetidine or cyclobutyl ring significantly alter properties:
The absence of polar groups in this compound improves blood-brain barrier penetration compared to carboxylic acid derivatives .
Biological Activity
3-Cyclobutylazetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Azetidines, as a class, are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to an azetidine ring. This unique structure may influence its interaction with biological targets, enhancing its activity compared to other azetidine derivatives.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and as a potential therapeutic agent for several diseases.
Key Findings
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.
- Antimicrobial Activity : Preliminary assays suggest that this compound possesses antimicrobial properties against certain bacterial strains, indicating potential for development as an antibiotic agent.
- Pain Modulation : The compound has demonstrated analgesic effects in animal models, suggesting its utility in pain management therapies.
Table 1: Biological Activity Summary of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Analgesic | Pain reduction in animal models |
Case Study 1: Neuroprotective Mechanism
A study conducted on the neuroprotective effects of this compound involved treating cultured neuronal cells with the compound prior to exposure to oxidative stress. Results indicated a significant decrease in cell death compared to untreated controls, suggesting that the compound may act through pathways involving antioxidant defenses.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at concentrations lower than those required by conventional antibiotics, highlighting its potential as a lead compound in drug development.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate specific receptors and enzymes involved in cellular signaling pathways. For instance:
- Receptor Interaction : The compound may interact with GABA receptors, contributing to its neuroprotective and analgesic effects.
- Enzyme Inhibition : Potential inhibition of bacterial enzymes could explain its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
